molecular formula C22H19N3O5 B3839566 4-methoxy-N-{4-[(3-methylbenzoyl)amino]phenyl}-3-nitrobenzamide

4-methoxy-N-{4-[(3-methylbenzoyl)amino]phenyl}-3-nitrobenzamide

Cat. No. B3839566
M. Wt: 405.4 g/mol
InChI Key: LIFPFSIPBUQECI-UHFFFAOYSA-N
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Description

Compounds like “4-methoxy-N-{4-[(3-methylbenzoyl)amino]phenyl}-3-nitrobenzamide” belong to a class of organic compounds known as benzamides . Benzamides are a significant class of amide compounds that have been widely used in medical, industrial, biological, and potential drug industries .


Synthesis Analysis

The synthesis of similar compounds often involves starting from a benzoic acid or its derivative and an amine derivative . The reaction is typically carried out in the presence of a base and a solvent .


Molecular Structure Analysis

The molecular structure of similar compounds can be determined using various spectroscopic methods, including Infrared (IR), Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS) .


Chemical Reactions Analysis

The chemical reactions involving similar compounds can be complex and depend on the specific conditions and reagents used. For example, benzamides can undergo various reactions, including hydrolysis, reduction, and substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound can be determined using various techniques. For example, the density, boiling point, refractive index, and molar refractivity of a similar compound, 3-Amino-N’-[(Z)-{3-methoxy-4-[(4-nitrobenzyl)oxy]phenyl}methylene]-5-nitro-1-benzothiophene-2-carbohydrazide, have been reported .

Mechanism of Action

The mechanism of action of a compound depends on its structure and the biological system in which it is used. Benzamides, for example, have been found to exhibit a wide range of biological activities, including anti-tumor, anti-microbial, antibacterial, anti-fungal, anti-HSV, antioxidant, analgesic, and anti-inflammatory effects .

Safety and Hazards

The safety and hazards associated with a compound depend on its specific structure and properties. For example, 4-Methoxybenzylamine, a related compound, is classified as a skin corrosive and eye damage hazard .

properties

IUPAC Name

4-methoxy-N-[4-[(3-methylbenzoyl)amino]phenyl]-3-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19N3O5/c1-14-4-3-5-15(12-14)21(26)23-17-7-9-18(10-8-17)24-22(27)16-6-11-20(30-2)19(13-16)25(28)29/h3-13H,1-2H3,(H,23,26)(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LIFPFSIPBUQECI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C(=O)NC2=CC=C(C=C2)NC(=O)C3=CC(=C(C=C3)OC)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-methoxy-N-(4-{[(3-methylphenyl)carbonyl]amino}phenyl)-3-nitrobenzamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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